molecular formula C19H18N2O3 B2808157 (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide CAS No. 489404-78-6

(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide

Cat. No. B2808157
CAS RN: 489404-78-6
M. Wt: 322.364
InChI Key: BMFXPTWLNORZHH-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. This compound is known for its ability to interact with certain biological pathways, which makes it a valuable tool for studying various physiological and biochemical processes.

Scientific Research Applications

Cytotoxicity and Cancer Cell Growth Inhibition

A series of focused compound libraries related to acrylamide derivatives, including analogs of (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide, have been developed as broad-spectrum cytotoxic agents. These compounds have shown significant potency in inhibiting the growth of cancer cell lines, marking them as potential candidates for anticancer drugs (Tarleton et al., 2013).

Green Chemistry Synthesis and Enantioselective Ene-Reduction

The compound has been involved in studies exploring green chemistry synthesis under microwave radiation and its enantioselective ene-reduction by marine and terrestrial fungi. This process has shown to yield compounds with an uncommon CN-bearing stereogenic center at the α-C position. These findings highlight the potential environmental and industrial benefits of employing green chemistry in the synthesis of this compound (Jimenez et al., 2019).

Luminescence and Optical Properties

Studies on structurally simple 3-aryl-2-cyano acrylamide derivatives related to (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide have revealed their distinct optical properties, including luminescence and fluorescence switching. These findings suggest potential applications in materials science, particularly in the development of new materials with specific optical characteristics (Song et al., 2015).

Corrosion Inhibition

Acrylamide derivatives have been investigated for their corrosion inhibition properties on metals, including copper, in acidic solutions. This research is crucial in industrial applications where corrosion resistance is paramount, and the compound's ability to inhibit corrosion can lead to substantial economic savings and safety improvements (Abu-Rayyan et al., 2022).

properties

IUPAC Name

(E)-2-cyano-N-(2-methoxyphenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12-9-15(12)17-8-7-14(24-17)10-13(11-20)19(22)21-16-5-3-4-6-18(16)23-2/h3-8,10,12,15H,9H2,1-2H3,(H,21,22)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFXPTWLNORZHH-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide

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